molecular formula C13H15N3O4S B2714772 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide CAS No. 1421481-21-1

2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide

Cat. No.: B2714772
CAS No.: 1421481-21-1
M. Wt: 309.34
InChI Key: HEZCUNAIHYTGDD-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide (CAS 1421481-21-1) is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and oncology research . With a molecular formula of C13H15N3O4S and a molecular weight of 309.34 g/mol, this compound features a distinctive structure engineered for enhanced interaction with biological targets. Its benzenesulfonamide core is substituted with methoxy and methyl groups, and it is further functionalized with a 2-methoxypyrimidin-5-yl group as the N-substituent. This specific combination of sulfonamide with methoxy and pyrimidine moieties is designed to facilitate potent binding through hydrogen bonding and hydrophobic interactions, making it a valuable building block for investigating enzyme inhibition and receptor modulation . This compound demonstrates promising antitumor properties in preclinical research. In vitro assays have shown cytotoxic effects against a panel of human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer), with reported IC50 values in the range of 10-15 µM . The mechanism of action is believed to involve the inhibition of specific enzymatic activities and the modulation of key signaling pathways that regulate cell growth and differentiation . Furthermore, the structural similarity to other investigated sulfonamide derivatives suggests potential for targeted protein degradation and proteasome inhibition, which are key therapeutic strategies in cancer . The synthesis typically involves the reaction of 2-methoxypyrimidin-5-amine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions, such as in an organic solvent with triethylamine . This product is intended for use in scientific research applications only, including chemistry as a synthetic intermediate, biology for target validation, and medicine for exploratory therapeutic development. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-9-4-5-11(19-2)12(6-9)21(17,18)16-10-7-14-13(20-3)15-8-10/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZCUNAIHYTGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxypyrimidine-5-amine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity
This compound (Target) 2-OCH₃, 5-CH₃, N-(2-OCH₃-pyrimidin-5-yl) 349.37* Under investigation
(E)-2-Methoxy-N-(4-methoxyphenyl)-5-(3-(4-nitrophenyl)acyl)benzenesulfonamide 2-OCH₃, 5-(4-NO₂-phenylacyl), N-(4-OCH₃-phenyl) 472.47 Potent anticancer (MCF-7 IC₅₀: ~5 µM)
N-(2-Methoxy-5-chlorophenyl)-2-sulfanyl acetamide 2-OCH₃, 5-Cl, 2-SH-acetamide 274.73 Acetylcholinesterase inhibition
(E)-2,4-Dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide 2,4-Cl₂, 5-CH₃, N-(4-cinnamoylphenyl) 435.31 Anticancer, antioxidant, antimicrobial
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide 2-OCH₃, 5-NH₂, N-(2-Br-5-CH₃-phenyl) 371.25 Supplier-listed, no activity data

Notes:

  • The target compound lacks electron-withdrawing groups (e.g., NO₂, Cl) present in analogues like the chalcone-sulfonamide hybrid , which may reduce its reactivity but improve metabolic stability.

Anticancer Activity

Chalcone-sulfonamide hybrids, such as (E)-2-methoxy-N-(4-methoxyphenyl)-5-(3-(4-nitrophenyl)acyl)benzenesulfonamide, exhibit strong anticancer activity against MCF-7 breast cancer cells (IC₅₀: ~5 µM) due to the nitro group enhancing electrophilic interactions with cellular targets . In contrast, the dichloro derivative (2,4-Cl₂) in showed broader activity but lower specificity.

Enzyme Inhibition

Compounds like N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀: ~20 µM), attributed to the sulfhydryl group’s nucleophilic reactivity . The target compound’s pyrimidine ring could offer π-π stacking interactions with enzyme active sites, but this requires experimental validation.

Physicochemical Properties

  • Solubility: Methoxy and methyl groups in the target compound likely increase lipophilicity compared to polar derivatives like 5-amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide .
  • Synthetic Accessibility : The target compound’s synthesis may involve coupling 2-methoxy-5-methylbenzenesulfonyl chloride with 2-methoxypyrimidin-5-amine, similar to methods in and for pyrimidine-containing sulfonamides.

Biological Activity

2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide is a compound of interest due to its potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12_{12}H14_{14}N2_{2}O4_{4}S
  • Molecular Weight : 270.32 g/mol
  • CAS Number : 917389-21-0

The compound is believed to exert its biological effects through several mechanisms, including:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and differentiation.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

  • A549 (Lung cancer)
  • MCF-7 (Breast cancer)
  • HCT116 (Colon cancer)

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
A54915.6
MCF-712.4
HCT11610.8

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Animal models treated with this sulfonamide exhibited decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Study on Lung Cancer Cells : A study published in Cancer Research demonstrated that treatment with the compound led to apoptosis in A549 cells, characterized by increased caspase activity and DNA fragmentation.
  • Inflammation Model in Rats : In a rat model of induced inflammation, administration of the compound significantly reduced paw swelling and pain response compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutic agents. The results indicated enhanced cytotoxicity against resistant cancer cell lines.

Q & A

Q. What are the standard synthetic routes for 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine and benzenesulfonamide moieties. For example:

  • Step 1: Condensation of 5-nitrovanillin with sulfadiazine to form a Schiff base intermediate, as demonstrated in sulfonamide synthesis workflows .
  • Step 2: Cyclization using reagents like POCl₃ under controlled temperatures (e.g., 120°C) to form the sulfonamide-pyrimidine backbone, analogous to methods for related pyrimidine derivatives .
  • Intermediate Characterization: Key intermediates are characterized via IR spectroscopy (to confirm functional groups like C=O and S=O), ¹H/¹³C NMR (to verify substituent positions), and mass spectrometry (for molecular weight validation) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this sulfonamide derivative?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies methoxy (-OCH₃) and methyl (-CH₃) groups, while ¹³C NMR confirms aromatic and sulfonamide carbon environments .
  • Infrared (IR) Spectroscopy: Peaks near 1350–1150 cm⁻¹ confirm sulfonamide S=O stretches, and methoxy C-O vibrations appear at ~1250 cm⁻¹ .
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond angles and torsion angles, as seen in related benzenesulfonamide structures .

Q. What purification strategies are recommended for isolating high-purity samples of this compound?

Methodological Answer:

  • Column Chromatography: Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates byproducts based on polarity .
  • Recrystallization: Ethanol or methanol solvents yield high-purity crystals, validated by melting point analysis and HPLC (>98% purity thresholds) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): B3LYP/aug-cc-pVDZ calculations predict frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and charge distribution. For example, TDDFT simulations align with experimental UV-Vis spectra (e.g., λmax ~335 nm) to validate electronic transitions .
  • Molecular Docking: AutoDock or Schrödinger Suite assesses binding affinities to biological targets (e.g., enzymes or RNA), with docking scores (e.g., −8.4 kcal/mol) indicating potential inhibitory activity .

Q. What experimental approaches are used to resolve contradictions in crystallographic data obtained for this sulfonamide?

Methodological Answer:

  • Data Reconciliation: Compare torsion angles and hydrogen-bonding networks across multiple datasets. For instance, SHELXL refinement parameters (e.g., R-factor < 5%) ensure structural accuracy .
  • Twinned Data Analysis: Use SHELXE for high-throughput phasing to resolve ambiguities in unit cell parameters, especially for non-merohedral twinning .

Q. What are the best practices for designing bioactivity assays to evaluate the therapeutic potential of this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes or receptors with structural homology to known sulfonamide targets (e.g., carbonic anhydrase or HIV RNA) .
  • Assay Design:
    • In Vitro Enzyme Inhibition: Measure IC₅₀ values via fluorescence-based assays (e.g., stopped-flow kinetics for real-time activity).
    • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at varying concentrations (1–100 µM) to assess anti-proliferative effects .
  • Data Validation: Cross-check results with positive controls (e.g., methotrexate for cytotoxicity) and replicate experiments to address variability .

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